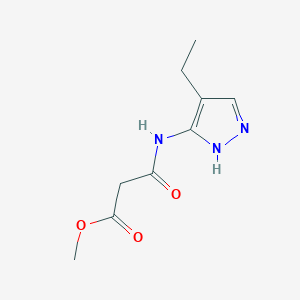![molecular formula C10H13N3O2 B15205656 (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dioxo-1,3-diazaspiro[45]dec-3-yl)-acetonitrile is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a diazaspirodecane ring system, which includes two nitrogen atoms and two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone, followed by the introduction of the acetonitrile group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The acetonitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学研究应用
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: Similar in structure but with an acetic acid group instead of acetonitrile.
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)propanoic acid: Another similar compound with a propanoic acid group.
Uniqueness
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile is unique due to its acetonitrile group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the acetonitrile functionality is advantageous.
属性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetonitrile |
InChI |
InChI=1S/C10H13N3O2/c11-6-7-13-8(14)10(12-9(13)15)4-2-1-3-5-10/h1-5,7H2,(H,12,15) |
InChI 键 |
YCLSDADUUNRLKE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


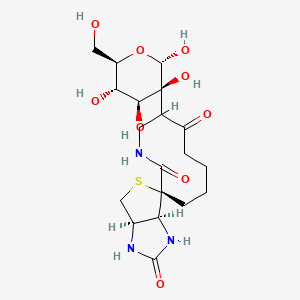
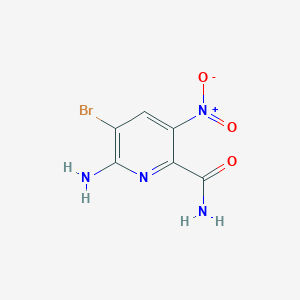

![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)

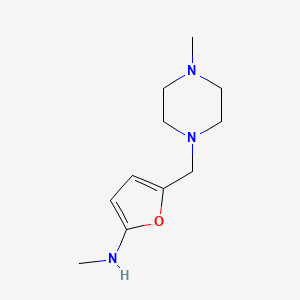



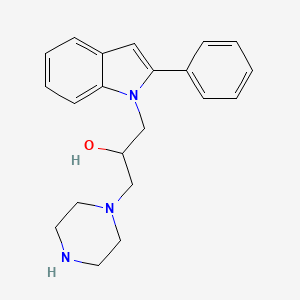
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)

